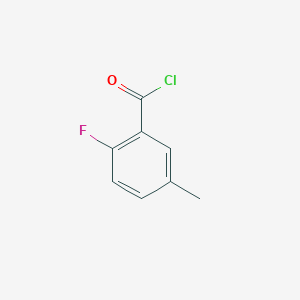

2-Fluoro-5-methylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZOPWHCFDYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426947 | |

| Record name | 2-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135564-61-3 | |

| Record name | 2-Fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135564-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-methylbenzoyl chloride CAS number 135564-61-3

An In-depth Technical Guide to 2-Fluoro-5-methylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No. 135564-61-3) is a specialized acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility, particularly for researchers, scientists, and drug development professionals, stems from a unique combination of structural features: a highly reactive acyl chloride group, a strategically placed fluorine atom, and a methyl group on an aromatic scaffold. The acyl chloride facilitates efficient coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules—a sought-after attribute in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications, grounded in established chemical principles and safety protocols.

Core Chemical and Physical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in synthesis. These foundational data points are essential for experimental design and safety assessments.

| Property | Value |

| CAS Number | 135564-61-3[1][2][3][4][5] |

| Molecular Formula | C₈H₆ClFO[2][3][4] |

| Molecular Weight | 172.58 g/mol [2][3] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 215.1 ± 20.0 °C (Predicted)[1][2][4] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted)[1][2][4] |

| Refractive Index | 1.5335[1][2] |

| Flash Point | 83.9 °C[2] |

Spectroscopic data is fundamental for confirming the identity and purity of the reagent before its use in a synthetic sequence. While specific spectra for this exact compound are not universally published, the expected signals can be inferred from its structure and data for similar compounds like 2-fluorobenzoyl chloride.[6][7][8]

-

¹H NMR : Protons on the aromatic ring would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the adjacent fluoro, methyl, and acyl chloride groups. The methyl protons would present as a singlet.

-

¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbon (highly deshielded), aromatic carbons (with C-F coupling), and the methyl carbon.

-

IR Spectroscopy : A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1780-1815 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzoyl chlorides.[9]

Synthesis and Mechanism

This compound is most commonly synthesized from its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid (CAS 321-12-0).[2] The conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The use of thionyl chloride is a robust and widely adopted method.[10] The carboxylic acid is treated with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed.[11]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Molecular Elaboration

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[12] The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. The fluorine and methyl substituents on the aromatic ring modulate the electronic properties but the primary site of reaction remains the acyl chloride functional group.

Amide Bond Formation (Amidation)

The reaction with primary or secondary amines to form amides is one of the most critical applications of this reagent in drug discovery. Amide bonds form the backbone of peptides and are present in a vast number of pharmaceutical agents. The reaction is typically rapid and high-yielding.[13][14][15]

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Experimental Protocol: General Amidation

-

Preparation : Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

-

Cooling : Cool the solution to 0 °C using an ice-water bath to manage the typically exothermic reaction.

-

Addition : Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Workup : Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Friedel-Crafts Acylation

This reagent can be used to introduce the 2-fluoro-5-methylbenzoyl group onto an electron-rich aromatic ring through Friedel-Crafts acylation.[16][17] This reaction forms a C-C bond and produces an aryl ketone, a valuable scaffold for further synthetic modifications. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.

Caption: Key steps in the Friedel-Crafts acylation reaction pathway.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup : Charge a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser with anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) and an anhydrous solvent (e.g., CS₂, nitrobenzene, or 1,2-dichloroethane) under an inert atmosphere.

-

Addition of Arene : Add the electron-rich aromatic substrate (1.0 eq) to the stirred suspension.

-

Addition of Acyl Chloride : Add this compound (1.0 eq) dropwise at a temperature that maintains control of the reaction (often starting at 0-5 °C).[17]

-

Reaction : After the addition is complete, the mixture may be stirred at room temperature or heated (e.g., to 60°C under reflux) to drive the reaction to completion.[17]

-

Workup : Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification : Separate the organic layer. Extract the aqueous layer with a suitable solvent. Combine the organic layers, wash, dry, and concentrate. Purify the resulting aryl ketone product by distillation or chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block for synthesizing biologically active compounds. Its precursor, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of potent and selective inhibitors for various biological targets.

-

Kinase Inhibitors : The parent acid has been used to synthesize benzoxazepinones, which act as highly potent and selective inhibitors of RIP1 kinase, a target for inflammatory diseases.[18] The acyl chloride is the activated form used to create the initial amide linkage in such syntheses.

-

Adenylyl Cyclase Inhibitors : It is also a key component in the synthesis of pyrimidinone derivatives that selectively inhibit adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[18]

-

General Pharmaceutical Scaffolds : The 2-fluoro-5-methylbenzoyl moiety is a valuable scaffold. The fluorine atom can increase lipophilicity and block metabolic oxidation at the ortho position, improving the pharmacokinetic profile of a drug candidate.[19][20]

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[12] this compound is classified as a corrosive liquid.[21]

| Hazard Class | Description |

| Corrosivity | Causes severe skin burns and eye damage.[21][22] |

| Reactivity with Water | Reacts violently with water and moisture to release corrosive and toxic hydrogen chloride (HCl) gas.[12][23] |

| Inhalation Toxicity | Vapors and mists are irritating to the respiratory system.[21] It is a lachrymator (tear-inducing agent).[12][24] |

Safe Handling Procedures

-

Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][25]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[21][25]

-

Anhydrous Conditions : All reactions must be performed under anhydrous (dry) conditions using flame-dried glassware and an inert atmosphere (N₂ or Ar) to prevent violent reaction with moisture.[12]

-

Spill Management : In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning up. Do not use water.[23]

Storage Requirements

-

Container : Store in a tightly sealed container, often under an inert atmosphere, to prevent contact with air and moisture.[12][25][26]

-

Location : Keep in a cool, dry, well-ventilated area designated for corrosive materials.[25][27]

-

Incompatibilities : Store away from water, alcohols, amines, strong bases, and metals.[12][22][23]

Conclusion

This compound, CAS 135564-61-3, is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its high reactivity, governed by the acyl chloride group, allows for the efficient construction of amide and carbon-carbon bonds. Simultaneously, the incorporated fluorine atom provides a strategic advantage for tuning the properties of target molecules in drug discovery programs. A thorough understanding of its properties, reactivity, and stringent handling requirements is paramount for its safe and effective utilization, empowering scientists to build the complex molecular architectures that drive scientific advancement.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

-

G. S. K. K. A. G. G. P. L. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

Mosher Chemical. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

ACS Publications. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

Sources

- 1. This compound CAS#: 135564-61-3 [m.chemicalbook.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 135564-61-3 this compound AKSci 3465BB [aksci.com]

- 4. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 5. This compound [stenutz.eu]

- 6. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE(445-05-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Fluoro-2-methylbenzoyl chloride(21900-39-0)FT-IR [m.chemicalbook.com]

- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. ossila.com [ossila.com]

- 19. nbinno.com [nbinno.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. nj.gov [nj.gov]

- 24. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. wcu.edu [wcu.edu]

- 26. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 27. reddit.com [reddit.com]

2-Fluoro-5-methylbenzoyl chloride molecular weight

An In-depth Technical Guide to 2-Fluoro-5-methylbenzoyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 135564-61-3), a critical fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and explores its reactivity and applications as a key intermediate in the development of novel therapeutic agents. Emphasis is placed on the rationale behind experimental procedures and the compound's role in constructing complex, biologically active molecules. This guide serves as an essential resource for researchers leveraging this versatile reagent in their synthetic and drug discovery endeavors.

Introduction

This compound is a specialized acyl chloride that has gained prominence as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of a fluorine atom and a methyl group on the benzoyl scaffold imparts unique electronic properties and steric influences, which chemists can exploit to fine-tune the pharmacological profile of target molecules. Fluorine, in particular, is a bioisostere of hydrogen but possesses high electronegativity; its incorporation can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide offers a senior application scientist's perspective on utilizing this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 135564-61-3 | [1] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 215.1°C at 760 mmHg | [2] |

| Density | 1.265 g/cm³ | [2] |

| InChI Key | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)Cl | [5] |

Mandatory Visualization: Chemical Structure

Caption: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry. The most reliable and common method involves the chlorination of the corresponding carboxylic acid.

Synthetic Pathway: From Carboxylic Acid

This compound is prepared from its precursor, 2-Fluoro-5-methylbenzoic acid (CAS 321-12-0).[6][7] The conversion is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is frequently chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This facilitates purification, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Catalytic DMF: DMF acts as a catalyst by first reacting with the chlorinating agent to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species is a more potent acylating agent than thionyl chloride itself, accelerating the conversion of the carboxylic acid to the acyl chloride.

Mandatory Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to remove moisture, as acyl chlorides are moisture-sensitive.

-

Reagent Charging: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), add thionyl chloride (SOCl₂, ~2.0-3.0 eq) slowly via an addition funnel.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of carboxylic acid).

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield a clear liquid.[9]

Self-Validating Trustworthiness

To ensure the integrity of the synthesis, in-process controls should be implemented:

-

Reaction Completion: Can be confirmed by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carboxylic acid.

-

Product Purity: The purity of the final distilled product should be assessed using analytical techniques as described in the following section.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount before its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

¹⁹F NMR: Will show a singlet, providing unambiguous confirmation of the fluorine's presence.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is a definitive indicator of the C=O stretch of the acyl chloride functional group.

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Researchers can find spectral data for this and similar compounds in various chemical databases.[10][11]

Chemical Reactivity and Applications in Drug Discovery

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, phenols, carbanions), making it an excellent reagent for introducing the 2-fluoro-5-methylbenzoyl moiety into a molecule.

Mandatory Visualization: General Reactivity

Caption: General reactivity of this compound.

Applications in Medicinal Chemistry

The 2-fluoro-5-methylbenzoyl structural motif is present in several classes of biologically active compounds. This reagent is a key starting material for their synthesis.

-

Kinase Inhibitors: Benzoxazepinones, which are potent and selective kinase inhibitors, can be synthesized from amide derivatives of 2-Fluoro-5-methylbenzoic acid.[6][7] The synthesis involves an intramolecular nucleophilic aromatic substitution, where the amide attacks the fluorinated carbon. The corresponding acyl chloride is a highly reactive precursor for forming the necessary amide intermediate.

-

Treatment of Chronic Pain: The reagent is instrumental in synthesizing pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[6][7] One such derivative showed a potent inhibitory concentration (IC₅₀) of 0.54 μM against AC1, highlighting its potential in developing novel analgesics.[6]

-

Anticancer Agents: Novel benzoxazole derivatives containing both fluorine and piperazine moieties have been synthesized and investigated as potential anticancer agents.[12] this compound can serve as a precursor to create the amide linkage necessary for building such heterocyclic systems.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents several hazards that demand strict safety protocols.

-

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[13]

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

-

Combustible: It is a combustible liquid.

-

Water Reactive: Reacts with water and moisture to release corrosive hydrogen chloride (HCl) gas.

-

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a reactive acyl chloride group with the strategic placement of fluorine and methyl substituents makes it a valuable building block for creating complex molecules with tailored biological activities. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively harness its synthetic potential to advance their scientific objectives.

References

-

Sunway Pharm Ltd. This compound - CAS:135564-61-3. [Link]

-

LookChem. This compound Supply. [Link]

-

Capot Chemical. MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]

-

PubChemLite. This compound (C8H6ClFO). [Link]

-

Stenutz. This compound. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

GlobalChemMall. This compound. [Link]

-

American Elements. 2-Fluoro-5-methylbenzoic acid. [Link]

-

PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]

-

Al-Hourani, B. J., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(8), 1040. [Link]

Sources

- 1. This compound - CAS:135564-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [stenutz.eu]

- 5. PubChemLite - this compound (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 6. ossila.com [ossila.com]

- 7. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 8. prepchem.com [prepchem.com]

- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. 5-Fluoro-2-methylbenzoyl chloride(21900-39-0)FT-IR [m.chemicalbook.com]

- 11. 535961-78-5|2-Fluoro-6-methylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 12. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylbenzoyl Chloride: A Key Intermediate for Drug Discovery

This guide provides a comprehensive technical overview of the synthesis of 2-fluoro-5-methylbenzoyl chloride, a crucial building block in the development of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the primary synthetic pathways, mechanistic underpinnings, and practical considerations for its preparation. We will explore the critical aspects of reagent selection, reaction optimization, and product purification, ensuring a thorough understanding of this important chemical transformation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates[1]. The methyl group provides a point for further structural modification, and the highly reactive benzoyl chloride moiety allows for facile introduction of the 2-fluoro-5-methylbenzoyl scaffold into a wide range of molecules.

This compound and its precursor, 2-fluoro-5-methylbenzoic acid, are utilized in the synthesis of various biologically active molecules, including kinase inhibitors and agents targeting the central nervous system[2][3][4]. Its strategic use allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Choosing the Right Chlorinating Agent: A Comparative Analysis

The selection between thionyl chloride and oxalyl chloride is a critical decision in the synthesis of acyl chlorides, with each reagent offering distinct advantages and disadvantages.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, often requires heating. | Generally more reactive, reactions can often be run at room temperature. |

| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous). | Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) (all gaseous). |

| Work-up | Byproducts are easily removed by evaporation. | Byproducts are volatile and easily removed. |

| Purity of Product | Can sometimes lead to side products requiring further purification. | Often yields a cleaner product that may not require extensive purification. |

| Cost | Generally more cost-effective. | Typically more expensive. |

| Safety | Toxic, corrosive, and reacts violently with water[5][6][7][8][9]. | Toxic, corrosive, and moisture-sensitive. |

For laboratory-scale synthesis where high purity is paramount, oxalyl chloride is often the preferred reagent. For larger-scale industrial applications, the lower cost of thionyl chloride may be a more significant factor.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the subsequent attack by a chloride ion.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride. These protocols are based on established methods for analogous transformations[10][11][12][13].

Synthesis using Thionyl Chloride

Materials:

-

2-Fluoro-5-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM) (optional, the reaction can be run neat)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

Charge the flask with 2-fluoro-5-methylbenzoic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (2-3 eq). If a solvent is used, dissolve the carboxylic acid in the anhydrous solvent before adding the thionyl chloride.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.

-

The resulting crude this compound, typically a pale yellow oil, can be purified by vacuum distillation.

Synthesis using Oxalyl Chloride

Materials:

-

2-Fluoro-5-methylbenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a gas outlet connected to a scrubber.

-

Dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution at room temperature.

-

Carefully add a catalytic amount of DMF (1-2 drops) dropwise. Gas evolution (CO₂ and CO) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure.

-

The resulting this compound is often of high purity and can be used in subsequent steps without further purification. If necessary, vacuum distillation can be performed.

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern is the hydrolysis of the acyl chloride product back to the carboxylic acid upon exposure to water. Therefore, it is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.

Overheating during the reaction with thionyl chloride can sometimes lead to the formation of colored impurities. Careful temperature control is recommended.

Safety Precautions

Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water to produce toxic gases (HCl, SO₂, CO).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling these reagents.

-

Fume Hood: All manipulations must be performed in a well-ventilated fume hood.

-

Moisture-Free Environment: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Quenching: Excess chlorinating agents should be quenched carefully, for example, by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward yet critical transformation for the advancement of drug discovery programs. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their ongoing research and development efforts.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

- Scott, J., et al. (2022). Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. Journal of Medicinal Chemistry, 65(6), 4667–4686.

-

PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. westliberty.edu [westliberty.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. merckmillipore.com [merckmillipore.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

2-Fluoro-5-methylbenzoyl chloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic acyl chloride that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern—an activating methyl group and a deactivating, ortho-directing fluorine atom—creates a nuanced reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, core reactivity, and applications, with a particular focus on its role in medicinal chemistry. We will explore its behavior in key synthetic transformations, including nucleophilic acyl substitution and Friedel-Crafts reactions, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in their research and development endeavors.

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate handling, storage, and reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 135564-61-3 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][3] |

| Molecular Weight | 172.59 g/mol | [1] |

| Appearance | Liquid | [4] |

| Refractive Index | ~1.534 | [1] |

| Solubility | Reacts with water and alcohols; soluble in many organic solvents. | [5] |

| InChIKey | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the chlorination of its parent carboxylic acid, 2-Fluoro-5-methylbenzoic acid. This is a standard nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Caption: Synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The aromatic substituents modulate this reactivity and influence the orientation of further reactions on the ring.

Electronic Effects of Aromatic Substituents

-

Acyl Chloride Group (-COCl): This is a powerful electron-withdrawing and deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene.

-

Fluorine Atom (-F): Located at the ortho position, fluorine exerts a strong electron-withdrawing inductive effect (-I), further deactivating the ring. However, it also has a moderate resonance donating effect (+R) and is an ortho-, para-director for electrophilic substitution.

-

Methyl Group (-CH₃): Located at the meta position relative to the fluorine and para to the acyl chloride, the methyl group is electron-donating through hyperconjugation (+I), slightly activating the ring.

The interplay of these effects makes the acyl chloride carbon highly reactive towards nucleophiles while controlling the regioselectivity of reactions involving the aromatic ring.

Nucleophilic Acyl Substitution

This is the principal reaction pathway for this compound. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.[5]

Caption: General mechanism for nucleophilic acyl substitution.

-

Amidation (Reaction with Amines): It reacts readily with primary and secondary amines to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of many pharmaceutical agents. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[7]

-

Esterification (Reaction with Alcohols): In the presence of a base, it reacts with alcohols to yield esters.[8] This reaction is generally slower than amidation.

-

Hydrolysis (Reaction with Water): The compound is moisture-sensitive and reacts with water to hydrolyze back to 2-Fluoro-5-methylbenzoic acid and HCl gas.[4][5] This necessitates handling the compound under anhydrous conditions.

Friedel-Crafts Acylation

This compound is an excellent acylating agent for Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds with aromatic systems.[9] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. This facilitates the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[10][11]

Caption: Workflow for a Friedel-Crafts acylation reaction.

Nucleophilic Aromatic Substitution (SNA_r_)

The fluorine atom, positioned ortho to the strongly electron-withdrawing acyl group, can potentially be displaced by strong nucleophiles via an S_NAr mechanism. This pathway is particularly relevant in intramolecular reactions, where a tethered nucleophile can attack the carbon bearing the fluorine, leading to the formation of heterocyclic systems.[12]

Applications in Drug Development & Medicinal Chemistry

The structural motifs derived from this compound are prevalent in modern pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[13]

-

Kinase Inhibitors: The precursor, 2-Fluoro-5-methylbenzoic acid, is used to synthesize amides that can undergo intramolecular nucleophilic aromatic substitution to form benzoxazepinones. These scaffolds are potent and selective inhibitors of kinases like RIP1, a key target in inflammatory diseases.[12]

-

Chronic Pain Therapeutics: This building block is also employed in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1).[12] One such derivative demonstrated a potent inhibitory concentration (IC₅₀) of 0.54 μM against AC1, highlighting its potential in developing novel treatments for chronic pain.[12]

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound[5][6]

-

Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

Charging: Charge the flask with 2-Fluoro-5-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (2.0 - 3.0 eq) followed by a catalytic amount of DMF (2-3 drops).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80°C) with stirring. Maintain reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can often be used directly. For higher purity, it can be purified by vacuum distillation.

Protocol 2: Representative Amidation (Synthesis of N-benzyl-2-fluoro-5-methylbenzamide)

-

Setup: In a fume hood, dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[4]

-

Hazards: Causes severe skin burns and eye damage. It is classified as a lachrymator (causes tearing) and is toxic if inhaled.

-

Reactivity: Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. It is also incompatible with strong bases, alcohols, and oxidizing agents.[4][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[14]

Conclusion

This compound is a highly reactive and synthetically useful building block. Its primary reactivity is defined by the electrophilic acyl chloride group, which readily undergoes substitution with a wide range of nucleophiles. The fluorine and methyl substituents provide additional layers of control and are instrumental in tuning the properties of the final products, making this reagent a cornerstone in the synthesis of targeted molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, combined with stringent safety protocols, enables chemists to effectively harness its synthetic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stenutz, R. This compound. [Link]

-

Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

Shunatona, H. P., et al. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(15), 3742–3745. [Link]

-

PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]

-

Clark, J. Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

GlobalChemMall. This compound. [Link]

-

ResearchGate. (2025, August 6). Continuous-Flow Processes for the Production of Floxacin Intermediates. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

ResearchGate. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. globalchemmall.com [globalchemmall.com]

- 3. PubChemLite - this compound (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. ossila.com [ossila.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Optimal Storage of 2-Fluoro-5-methylbenzoyl Chloride

Introduction and Scope

2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3) is a specialized acyl chloride that serves as a critical reactive intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its utility is derived from the electrophilic nature of the acyl chloride moiety, allowing for the facile introduction of the 2-fluoro-5-methylbenzoyl group. Notably, its precursor, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of advanced kinase inhibitors and selective adenylyl cyclase inhibitors for therapeutic applications.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. The integrity of this compound is paramount, as the presence of degradation products can lead to reduced yields, complex purification challenges, and unpredictable reaction kinetics. This guide provides a comprehensive overview of the stability profile of this compound, grounded in the fundamental principles of acyl halide chemistry. It outlines authoritative, field-proven protocols for storage, handling, and stability assessment to ensure its viability in research and development settings.

The Chemical Basis of Instability: A Reactivity Profile

The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive effects of both the chlorine and oxygen atoms, making it a prime target for nucleophiles.

Primary Degradation Pathway: Hydrolysis

The most significant and common degradation pathway is hydrolysis, which occurs upon exposure to moisture.[2][3] Even trace amounts of water, such as atmospheric humidity, can initiate this reaction. The mechanism is a classic nucleophilic acyl substitution where water acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of 2-Fluoro-5-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[4][5] The presence of HCl is often observed as fuming when the compound is exposed to air.[6]

Reactivity with Other Nucleophiles

Beyond water, this compound readily reacts with a range of common laboratory nucleophiles. This reactivity underscores the need for stringent storage and handling controls to prevent unintended side reactions. Incompatible materials include:

-

Strong Bases: Can promote violent reactions and decomposition.[3][7][9]

-

Strong Oxidizing Agents: Pose a significant reactivity hazard.[7][10]

Contact with these substances during storage or use will compromise the purity and integrity of the material.

Recommended Storage and Handling Protocols

The cornerstone of maintaining the stability of this compound is the meticulous exclusion of atmospheric moisture and incompatible chemicals.[3][11]

Core Storage Principles

The goal of any storage protocol is to create an environment that is cool, dry, and chemically inert. The following table summarizes the critical parameters for optimal storage.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, typically 2-8°C.[12] | Reduces the rate of potential decomposition reactions and minimizes vapor pressure. |

| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[11] | Displaces atmospheric moisture, preventing the primary hydrolysis degradation pathway. |

| Container | Borosilicate glass bottle with a PTFE-lined cap. | Provides a chemically resistant and impermeable barrier. The PTFE liner prevents reaction with the cap material. |

| Location | Store in a dedicated, well-ventilated corrosives cabinet.[3][11] | Ensures segregation from incompatible materials (especially bases, alcohols, and oxidizers) and provides secondary containment.[7] |

| Moisture Control | Use of desiccants (e.g., silica gel) in secondary containment is advised. | Minimizes ambient moisture in the storage micro-environment. |

Protocol: Long-Term Storage and Aliquoting

For long-term storage, it is crucial to avoid repeated opening of the primary container, which introduces atmospheric moisture with each cycle.

-

Preparation: Work exclusively within a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11]

-

Inert Atmosphere: Before opening, ensure you have a source of dry, inert gas (Argon is preferred due to its density) ready.

-

Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use or short-term-use vials under an inert atmosphere.

-

Vial Preparation: Use clean, oven-dried borosilicate vials with PTFE-lined screw caps.

-

Transfer: Use a dry glass syringe or cannula to transfer the liquid from the main bottle to the smaller vials. During this process, maintain a positive pressure of inert gas in the source bottle.

-

Sealing: Tightly seal each vial immediately after filling. For added protection, wrap the cap-vial interface with Parafilm®.

-

Labeling: Clearly label each aliquot with the chemical name, date, and concentration.

-

Storage: Place the aliquots and the main stock bottle back into designated cold, dry, and segregated storage.

Protocol: Safe Dispensing for Immediate Use

Assessing Stability and Purity

Regular assessment of purity is critical, especially for material that has been stored for an extended period or subjected to multiple uses.

Qualitative Indicators of Degradation

-

Visual Fuming: The most obvious sign of hydrolysis is the emission of white fumes (HCl gas reacting with atmospheric moisture) when the container is opened.

-

Crystallization: The primary degradation product, 2-Fluoro-5-methylbenzoic acid, is a solid at room temperature. The appearance of solid precipitate or crystals within the liquid indicates significant degradation.

-

Color Change: While some commercial grades may be slightly yellow, a darkening of the color over time can suggest the formation of impurities.[13]

Protocol: Quantitative Purity Assessment via Derivatization-HPLC

Direct analysis of acyl chlorides by reverse-phase HPLC is often problematic due to their high reactivity with aqueous mobile phases and potential for column degradation. A more reliable method involves converting a small sample into a stable derivative, such as a methyl ester, which can be easily analyzed.[14]

-

Objective: To determine the purity of the acyl chloride by quantifying its conversion to a stable methyl ester derivative.

-

Materials:

-

This compound sample

-

Anhydrous methanol (MeOH)

-

Anhydrous dichloromethane (DCM)

-

HPLC system with a UV detector (e.g., Diode Array) and a C18 column

-

-

Procedure:

-

In a fume hood, prepare a stock solution of the this compound in anhydrous DCM (e.g., 10 mg/mL).

-

In a clean, dry vial, place 1.0 mL of anhydrous methanol.

-

Carefully add 100 µL of the acyl chloride stock solution to the methanol. The reaction is typically rapid and exothermic. Allow it to proceed for 10 minutes at room temperature. This quantitatively converts the acyl chloride to methyl 2-fluoro-5-methylbenzoate.

-

Dilute the resulting ester solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by HPLC. The primary peak will correspond to the methyl ester derivative. Any peak corresponding to the unreacted 2-Fluoro-5-methylbenzoic acid (the main impurity) will also be visible and can be quantified.

-

-

Interpretation: The purity of the original acyl chloride is directly proportional to the peak area percentage of the methyl ester derivative relative to the sum of all related peaks (ester + acid).

Summary of Best Practices

To ensure the long-term stability and performance of this compound, adhere to the following core directives:

-

Moisture is the Primary Enemy: Treat the exclusion of water and humidity as the highest priority.

-

Use an Inert Atmosphere: Always store and handle the compound under a dry, inert atmosphere like argon or nitrogen.[11]

-

Store Cold and Segregated: Use a cool (2-8°C), well-ventilated, and dedicated corrosives cabinet away from incompatible materials.[7][11][12]

-

Aliquot for Long-Term Storage: For bulk quantities, aliquot into smaller, single-use vials to preserve the integrity of the main stock.

-

Verify Purity: Before use in critical applications, perform a qualitative check (fuming, clarity) and consider a quantitative purity assessment via derivatization if the material's history is uncertain.

By implementing these scientifically grounded protocols, researchers, scientists, and drug development professionals can preserve the chemical integrity of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Fisher Scientific. (2024). Safety Data Sheet: this compound. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzoyl chloride. Link

-

Synquest Labs. (2016). Safety Data Sheet: 2-Chloro-5-fluorobenzoyl chloride. Link

-

ChemicalBook. (2025). 2-Fluorobenzoyl chloride - Safety Data Sheet. Link

-

ChemicalBook. (n.d.). This compound CAS#: 135564-61-3. Retrieved from Link

-

Fisher Scientific Company. (2025). Safety Data Sheet: 2-Fluorobenzoyl chloride. Link

-

PubChem. (n.d.). Benzoyl chloride. Retrieved from Link

-

Penta chemicals. (2025). Safety Data Sheet: Benzoyl chloride. Link

-

Synquest Labs. (2016). Safety Data Sheet: 5-Fluoro-2-methylbenzoyl chloride. Link

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from Link

-

LibreTexts Chemistry. (2020). 22.4: Acid Halide Chemistry. Link

-

ECHEMI. (n.d.). Benzoyl chloride SDS, 98-88-4 Safety Data Sheets. Retrieved from Link

-

Toppr. (n.d.). Reactions of Acyl halide. Retrieved from Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Link

-

Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Link

-

ChemicalBook. (n.d.). 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet. Retrieved from Link

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from Link

-

ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from Link

-

ChemicalBook. (n.d.). 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6. Retrieved from Link

-

Reddit r/Chempros. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Link

-

Reddit r/OrganicChemistry. (2023). Drying agents for Acyl halides. Link

-

Wikipedia. (n.d.). Acyl halide. Retrieved from Link

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Link

-

AK Scientific, Inc. (n.d.). This compound. Retrieved from Link

-

BLD Pharm. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from Link

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from Link

-

Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Link

-

ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?Link

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Link

-

Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid. Retrieved from Link

-

Thermo Scientific Chemicals. (n.d.). 5-Fluoro-2-methylbenzoyl chloride, 98%. Retrieved from Link

-

CAMEO Chemicals - NOAA. (n.d.). BENZOYL CHLORIDE. Retrieved from Link

-

Chemsrc. (2025). 2-Fluor-6-methylbenzoylchlorid. Retrieved from Link

Sources

- 1. ossila.com [ossila.com]

- 2. This compound CAS#: 135564-61-3 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Acyl halide - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. carlroth.com [carlroth.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methylbenzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3). As an acyl chloride, this compound exhibits significant reactivity, particularly with nucleophiles, and requires stringent control measures to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory professionals to manage risk effectively.

Section 1: Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the foundation of a robust safety assessment.

-

Synonyms: No common synonyms are widely available[1].

-

Intended Use: Primarily for laboratory chemical synthesis[1]. It is not intended for food, drug, pesticide, or biocidal applications[1].

A summary of its key properties is presented below. This data is critical for predicting its behavior under various laboratory conditions, such as its density relative to water and its potential to form flammable mixtures in air.

| Property | Value | Source |

| CAS Number | 135564-61-3 | Fisher Scientific[1] |

| Molecular Formula | C₈H₆ClFO | ChemicalBook[2] |

| Molecular Weight | 172.58 g/mol | ChemicalBook[2] |

| Appearance | Liquid | Thermo Scientific[3] |

| Boiling Point | No data available | |

| Density | No data available | |

| Flash Point | No data available | |

| Solubility | Reacts with water | Synquest Labs[4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling. Its primary dangers stem from its corrosive nature, a direct consequence of its reactivity, especially with water. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl), which is responsible for its severe corrosive effects and respiratory irritation.

The compound is categorized under the Globally Harmonized System (GHS) as follows:

| GHS Classification | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage[1]. | |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage[1]. | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[1]. |

Key Hazards:

-

Corrosivity: The compound causes severe burns to the skin, eyes, and mucous membranes upon contact[1].

-

Reactivity with Water: It reacts with water, including moisture in the air, to release toxic and irritating hydrogen chloride gas[5]. This reaction is exothermic and can generate pressure in sealed containers.

-

Inhalation Hazard: Vapors and mists are highly irritating to the respiratory system[1]. Inhalation can lead to severe respiratory distress.

Section 3: Risk Assessment and the Hierarchy of Controls

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In drug development, eliminating or substituting this specific reagent may not be feasible due to its unique chemical properties.

-

Engineering Controls: This is the most critical control measure. All handling of this compound must be conducted in a certified chemical fume hood to contain corrosive vapors and prevent inhalation exposure[1]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].

-

Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must receive documented training on its hazards and safe handling procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Section 4: Safe Handling, Storage, and Disposal

Adherence to rigorous protocols is non-negotiable when working with this compound.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield are required[1]. | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a chemically resistant lab coat[1]. | Prevents skin contact, which leads to severe chemical burns[1]. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced[1]. | Protects the respiratory tract from irritating and corrosive vapors[1]. |

Handling Protocol

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items.

-

Inert Atmosphere: The material is sensitive to air and moisture[1]. For reactions requiring anhydrous conditions and for long-term storage, handle under an inert atmosphere (e.g., nitrogen or argon)[1].

-

Dispensing: Use only under a chemical fume hood[1]. When transferring, do so slowly and carefully to avoid splashing. Use compatible equipment (e.g., glass or PTFE).

-

Hygiene: Wash hands and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke in the work area.

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area designated for corrosives[1][6]. The container must be kept tightly closed to prevent moisture from entering[1].

-

Incompatibility: Keep away from water, strong bases, alcohols, and strong oxidizing agents[1][7]. Contact with these substances can lead to violent reactions and the release of toxic gases.

-

Security: The storage area should be locked to restrict access to authorized personnel only[1].

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[1]. Do not dispose of down the drain.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. Immediate medical attention is required for all exposures[1].

-

Inhalation: If inhaled, immediately remove the victim to fresh air. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Call a physician immediately[1].

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Call a physician immediately[1].

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required[1].

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting, as this risks perforation. Never give anything by mouth to an unconscious person. Call a physician immediately[1].

Spill and Fire Response

The following diagram outlines the general procedure for responding to a chemical spill.

-

Spill Management: For a small spill, use an inert absorbent material like dry sand or vermiculite. Do not use combustible materials. Collect the absorbed material into a suitable container for disposal[7]. Avoid allowing the product to enter drains.

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Media: DO NOT USE WATER. Water reacts with the substance, generating heat and toxic/corrosive hydrogen chloride gas[8].

-

Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and phosgene[5][7]. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[1].

-

References

-

Safety Data Sheet for this compound. Fisher Scientific.

-

Safety Data Sheet for Benzoyl chloride. Sigma-Aldrich.

-

Safety Data Sheet for 5-Fluoro-2-methylbenzoyl chloride. Synquest Labs.

-

Safety Data Sheet for 2-Fluoro-6-methylbenzoyl chloride. ChemicalBook.

-

Safety Data Sheet for 2-Chloro-5-fluorobenzoyl chloride. SynQuest Laboratories, Inc.

-

Safety Data Sheet for 2-Chlorobenzoyl chloride. Fisher Scientific.

-

PubChem Compound Summary for 2-Fluorobenzoyl chloride. National Center for Biotechnology Information.

-

Safety Data Sheet for 2-Fluorobenzoyl chloride. Fisher Scientific.

-

Safety Data Sheet for p-Toluoyl chloride. Fisher Scientific.

-

MSDS of 2-Fluoro-5-methylbenzoic acid. Capot Chemical.

-

5-Fluoro-2-methylbenzoyl chloride SDS. ECHEMI.

-

Safety Data Sheet for 2-Fluoro-5-nitrobenzoyl chloride. Santa Cruz Biotechnology.

-

Safety Data Sheet for 6-Chloro-2-fluoro-3-methylbenzoyl chloride. Thermo Fisher Scientific.

-

Product Page for 5-Fluoro-2-methylbenzoyl chloride, 98%. Thermo Scientific Chemicals.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 3. 5-Fluoro-2-methylbenzoyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 2-Fluoro-5-methylbenzoyl chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzoyl chloride (CAS No. 135564-61-3), a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical identity, including its synonyms and physicochemical properties. It outlines established methods for its synthesis from its carboxylic acid precursor, 2-Fluoro-5-methylbenzoic acid, providing detailed experimental protocols for laboratory-scale preparation. The guide further explores the reactivity of this compound and its significant applications in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive heterocyclic compounds. Finally, it provides a thorough discussion of the necessary safety and handling procedures to ensure its safe use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are working with this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoyl chloride that serves as a reactive building block in organic synthesis. Its reactivity stems from the electrophilic carbonyl carbon of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.

Synonyms and Identifiers:

A comprehensive identification of a chemical reagent is crucial for accurate sourcing and regulatory compliance. The primary and most widely recognized synonym for this compound is Benzoyl chloride, 2-fluoro-5-methyl- [1].

| Identifier | Value | Source |

| CAS Number | 135564-61-3 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][3] |

| Molecular Weight | 172.58 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| InChI Key | WVRZOPWHCFDYSQ-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(F)c(c1)C(Cl)=O | [3] |

Physicochemical Data:

The physical and chemical properties of this compound are essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 215.1 ± 20.0 °C (Predicted) | [4] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5335 | [4] |

| Sensitivity | Moisture Sensitive | [4] |

Synthesis of this compound